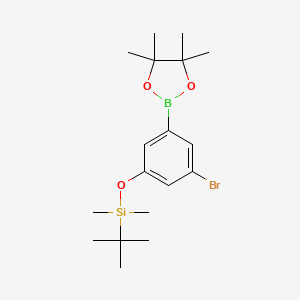

6-Isobutoxy-5-methylpyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

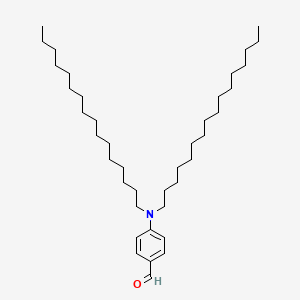

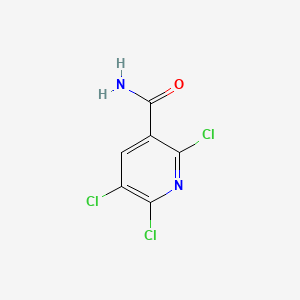

“6-Isobutoxy-5-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 1256355-19-7 and a molecular weight of 209.05 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The linear formula of “6-Isobutoxy-5-methylpyridine-3-boronic acid” is C10H16BNO3 .Physical And Chemical Properties Analysis

“6-Isobutoxy-5-methylpyridine-3-boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in various scientific fields . Here are some general applications of borinic acids:

-

Scientific Field: Organic Chemistry

- Application : Borinic acids are used in cross-coupling reactions .

- Method of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : This leads to the construction of carbon–carbon or carbon–heteroatom bonds .

-

Scientific Field: Catalysis

-

Scientific Field: Medicinal Chemistry

- Application : Borinic acids are used as bioactive compounds .

- Method of Application : The specific methods of application in medicinal chemistry would depend on the specific bioactive compound being synthesized .

- Results : The outcomes would also vary depending on the specific compound and its intended use .

-

Scientific Field: Polymer Materials

-

Scientific Field: Optoelectronics

- Scientific Field: Protodeboronation

- Application : Protodeboronation of pinacol boronic esters .

- Method of Application : This involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

-

Scientific Field: Organic Synthesis

- Application : Boronic acids are used in Suzuki reactions .

- Method of Application : The Suzuki reaction is a type of cross-coupling reaction, where boronic acids are coupled with halides using a palladium catalyst .

- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

-

Scientific Field: Medicinal Chemistry

- Application : Boronic acids are used in the synthesis of bioactive compounds .

- Method of Application : The specific methods of application in medicinal chemistry would depend on the specific bioactive compound being synthesized .

- Results : The outcomes would also vary depending on the specific compound and its intended use .

Safety And Hazards

Propriétés

IUPAC Name |

[5-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDNHDSDAQMICV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681729 |

Source

|

| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isobutoxy-5-methylpyridine-3-boronic acid | |

CAS RN |

1256355-19-7 |

Source

|

| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)

![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)

![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)